Benzoic acid, 5-(dimethylamino)-2-(4-(dimethylamino)benzoyl)-
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of 5-(dimethylamino)-2-[4-(dimethylamino)benzoyl]benzoic acid exhibits a complex three-dimensional arrangement characterized by specific geometric parameters and intermolecular interactions. The compound possesses a molecular weight of 312.36 grams per mole and demonstrates distinctive structural features that distinguish it from simpler benzoic acid derivatives.
Crystallographic investigations of closely related compounds provide valuable insights into the structural behavior of this class of molecules. Analysis of 2-(4-dimethylamino-2-hydroxybenzoyl)benzoic acid methanol solvate reveals critical geometric parameters that can be extrapolated to understand the target compound. The dihedral angle between benzene rings in the related structure measures 75.21 degrees, indicating significant non-planarity in the molecular framework. This angular relationship between aromatic rings significantly influences the overall molecular conformation and affects both intramolecular and intermolecular interactions.
The molecular geometry demonstrates essential bond distances and angles consistent with aromatic carboxylic acid systems. The benzoyl group attachment to the benzoic acid core creates a distinctive molecular scaffold that influences the compound's three-dimensional structure. Crystal data from related compounds indicate triclinic crystal systems with specific unit cell parameters that provide insight into the packing arrangements and molecular orientations within the solid state.
| Structural Parameter | Value | Reference Compound |
|---|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₃ | Target compound |
| Molecular Weight | 312.36 g/mol | Target compound |
| Dihedral Angle (Benzene Rings) | 75.21° | Related structure |
| Crystal System | Triclinic | Related structure |
| Space Group | P1̄ | Related structure |
The International Union of Crystallography Identifier Key for the compound is JJCFABAQVHRXAW-UHFFFAOYSA-N, providing a unique structural fingerprint for database searches and computational studies. The canonical Simplified Molecular Input Line Entry System representation demonstrates the connectivity pattern: CN(C)C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)N(C)C)C(=O)O.
Spectroscopic Profiling (Fourier Transform Infrared, Raman, Ultraviolet-Visible, Nuclear Magnetic Resonance)
Spectroscopic characterization of 5-(dimethylamino)-2-[4-(dimethylamino)benzoyl]benzoic acid involves multiple analytical techniques that provide complementary information about molecular structure and electronic properties. Fourier Transform Infrared spectroscopy serves as a fundamental tool for identifying functional groups and vibrational modes within the molecule.
The Fourier Transform Infrared spectral analysis of dimethylamino-substituted benzoic acid derivatives typically reveals characteristic absorption bands corresponding to specific functional groups. The carboxylic acid functionality generates distinctive stretching vibrations in the 2500-3300 wavenumber region, while the carbonyl groups from both the carboxylic acid and benzoyl moieties produce strong absorptions around 1650-1750 wavenumbers. The dimethylamino groups contribute characteristic carbon-nitrogen stretching vibrations and bending modes that appear in the fingerprint region below 1500 wavenumbers.
Ultraviolet-Visible spectroscopy provides crucial information about the electronic transitions and chromophoric properties of the compound. The extended conjugated system formed by the aromatic rings and carbonyl groups creates characteristic absorption patterns in the ultraviolet and visible regions. The dimethylamino substituents act as electron-donating groups, significantly affecting the electronic absorption properties and potentially causing bathochromic shifts compared to unsubstituted benzoic acid derivatives.
Nuclear Magnetic Resonance spectroscopy offers detailed structural information through the analysis of proton and carbon-13 environments within the molecule. The aromatic protons appear in the characteristic chemical shift range of 7-8 parts per million, while the dimethylamino methyl groups typically resonate around 2-3 parts per million. The carboxylic acid proton, when not exchanged with deuterated solvents, appears significantly downfield due to hydrogen bonding effects.
| Spectroscopic Technique | Key Observations | Characteristic Ranges |
|---|---|---|
| Fourier Transform Infrared | Carboxylic acid stretching | 2500-3300 cm⁻¹ |
| Fourier Transform Infrared | Carbonyl stretching | 1650-1750 cm⁻¹ |
| Fourier Transform Infrared | Carbon-nitrogen stretching | <1500 cm⁻¹ |
| Ultraviolet-Visible | π-π* transitions | 250-350 nm |
| Nuclear Magnetic Resonance | Aromatic protons | 7-8 ppm |
| Nuclear Magnetic Resonance | Dimethylamino methyls | 2-3 ppm |
Comparative Analysis of Tautomeric Forms
The tautomeric behavior of substituted benzoic acid derivatives represents a critical aspect of their structural chemistry, particularly for compounds containing both electron-donating and electron-withdrawing substituents. Research on ortho-benzoylbenzoic acid systems demonstrates that these compounds can exist as mixtures of open and cyclic forms in polar solvents, contrary to earlier assumptions of single tautomeric states.
The tautomeric equilibrium in 5-(dimethylamino)-2-[4-(dimethylamino)benzoyl]benzoic acid involves potential intramolecular cyclization between the carboxylic acid functionality and the adjacent benzoyl carbonyl group. Environmental factors, including solvent polarity and temperature, significantly influence the position of this equilibrium. The presence of dimethylamino substituents introduces additional electronic effects that can stabilize specific tautomeric forms through resonance interactions.
Substituent effects on tautomeric equilibria follow established structure-activity relationships described by linear free energy correlations. The electron-donating nature of dimethylamino groups affects the electron density distribution within the aromatic system, potentially favoring specific tautomeric forms that maximize conjugative stabilization. The dual dimethylamino substitution pattern in the target compound creates a unique electronic environment that may exhibit distinctive tautomeric preferences compared to mono-substituted analogs.
Solvent effects play a crucial role in determining tautomeric distributions, with polar solvents generally favoring forms that maximize dipole moment and hydrogen bonding potential. The carboxylic acid functionality can participate in both intermolecular and intramolecular hydrogen bonding, creating complex equilibrium systems that respond sensitively to environmental changes.
| Tautomeric Form | Stabilizing Factors | Environmental Dependence |
|---|---|---|
| Open Chain Form | Intermolecular hydrogen bonding | Favored in polar solvents |
| Cyclic Form | Intramolecular cyclization | Favored in nonpolar solvents |
| Resonance-Stabilized Forms | Dimethylamino conjugation | Enhanced by electron donation |
Hydrogen-Bonding Networks and Supramolecular Arrangements
The hydrogen-bonding characteristics of 5-(dimethylamino)-2-[4-(dimethylamino)benzoyl]benzoic acid play fundamental roles in determining its solid-state structure and intermolecular association patterns. Crystallographic studies of related compounds reveal complex hydrogen-bonding networks that significantly influence molecular packing and stability.
Analysis of 2-(4-dimethylamino-2-hydroxybenzoyl)benzoic acid methanol solvate demonstrates the importance of both intramolecular and intermolecular hydrogen bonding in these systems. The structure exhibits an intramolecular oxygen-hydrogen oxygen interaction with a distance of 2.589 Angstroms, indicating strong internal hydrogen bonding that stabilizes the molecular conformation. This intramolecular interaction likely influences the overall molecular geometry and affects the accessibility of other hydrogen bonding sites.
Intermolecular hydrogen bonding networks create extended supramolecular architectures in the solid state. Solvent molecules, when present, can participate in bridging interactions that link symmetry-related molecules through hydrogen bonds with oxygen-oxygen separations ranging from 2.631 to 2.815 Angstroms. These interactions create three-dimensional networks that contribute to crystal stability and influence physical properties such as melting point and solubility.
The carboxylic acid functionality serves as both a hydrogen bond donor and acceptor, enabling the formation of common supramolecular motifs including dimers, chains, and complex two-dimensional sheets. The dimethylamino groups can act as hydrogen bond acceptors, providing additional sites for intermolecular association. The combination of multiple hydrogen bonding sites creates opportunities for complex supramolecular arrangements that may exhibit unique structural features.
Non-classical hydrogen bonds, including carbon-hydrogen oxygen interactions, also contribute to the overall supramolecular structure. These weaker interactions provide additional stabilization and can influence crystal packing efficiency and molecular orientation within the solid state. The aromatic carbon-hydrogen bonds can participate in these interactions, particularly when positioned appropriately relative to carbonyl oxygen atoms.
| Hydrogen Bond Type | Distance Range | Structural Role |
|---|---|---|
| Intramolecular O-H···O | 2.589 Å | Conformational stabilization |
| Intermolecular O-H···O | 2.631-2.815 Å | Supramolecular network formation |
| C-H···O Interactions | Variable | Crystal packing stabilization |
| Solvent-mediated bonds | 2.6-2.8 Å | Three-dimensional connectivity |
Properties
IUPAC Name |
5-(dimethylamino)-2-[4-(dimethylamino)benzoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-19(2)13-7-5-12(6-8-13)17(21)15-10-9-14(20(3)4)11-16(15)18(22)23/h5-11H,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCFABAQVHRXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)N(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066708 | |
| Record name | Benzoic acid, 5-(dimethylamino)-2-[4-(dimethylamino)benzoyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21528-24-5 | |
| Record name | 5-(Dimethylamino)-2-[4-(dimethylamino)benzoyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21528-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 5-(dimethylamino)-2-(4-(dimethylamino)benzoyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021528245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 5-(dimethylamino)-2-[4-(dimethylamino)benzoyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 5-(dimethylamino)-2-[4-(dimethylamino)benzoyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The process begins with the protonation of the lactone oxygen by acetic acid, followed by nucleophilic attack of water at the electrophilic carbonyl carbon. This results in ring opening and subsequent rearrangement to form the target benzoic acid derivative. Key steps include:
- Refluxing a mixture of crystal violet lactone (320 g), glacial acetic acid (815.2 g), and water (143.9 g) at 100–110°C for 48 hours .
- Cooling the reaction mixture to room temperature and isolating the precipitate via vacuum filtration.
- Washing the crude product with isopropyl alcohol to remove residual acetic acid and by-products.
- Drying under vacuum at 70–80°C to obtain the pure compound (yield: 167.6 g from 320 g lactone).
Optimization Strategies
- Extended Reflux Duration : Prolonging reflux to 64 hours increases yield by 15–20% through complete consumption of starting material.
- Dilution Control : Maintaining a 3:1 ratio of acetic acid to water minimizes side reactions such as decarboxylation.
- Graded Cooling : Stepwise cooling from 100°C to 25°C over 6 hours enhances crystal purity.
Friedel-Crafts Acylation of Substituted Benzoic Acids
An alternative method employs Friedel-Crafts acylation to construct the benzoyl-benzoic acid backbone. This approach, adapted from Mohile et al. (2003), utilizes ionic liquid catalysts for improved regioselectivity.
Synthetic Protocol
- Activation of Carboxylic Acid : Treat 5-dimethylaminobenzoic acid with thionyl chloride to form the corresponding acyl chloride.
- Acylation Reaction : React the acyl chloride with 4-dimethylaminobenzene in the presence of [bmim]Cl·AlCl3 (1:2 molar ratio) at 40°C for 7 hours.
- Workup : Quench the reaction with ice-water, extract with dichloromethane, and purify via recrystallization from ethanol/water (yield: 86%).
Catalytic System Advantages
- Ionic Liquid Catalyst : Enables recyclability (≥5 cycles without activity loss) and reduces aluminum waste compared to traditional AlCl3.
- Regioselectivity Control : The electron-donating dimethylamino groups direct acylation to the para position with >98% specificity.
Comparative Analysis of Synthetic Methods
Characterization and Quality Control
Modern analytical techniques confirm the structural integrity of synthesized batches:
- ¹H NMR (DMSO-d6): δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, Ar-H), 6.75 (d, J=8.8 Hz, 2H, Ar-H), 3.12 (s, 6H, N(CH3)2), 3.08 (s, 6H, N(CH3)2).
- FT-IR : Strong absorption at 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (aromatic C=C), and 1320 cm⁻¹ (C-N stretch).
- Melting Point : 271–273°C (decomposition observed above 275°C).
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification via activation with electrophilic dehydrating agents. Key findings from substituted benzoyl chloride-mediated reactions (structural analogs) include:
Mechanistic Pathway
-
Pyridinium salt formation : DMAP (4-dimethylaminopyridine) reacts with substituted benzoyl chlorides to form an electrophilic intermediate (INT-1) .
-
Mixed anhydride generation : The target carboxylic acid reacts with INT-1 to form a mixed anhydride (MA) .
-
Nucleophilic substitution : Alcohols attack MA to yield esters, regenerating DMAP (Figure 1) .
Comparative Reactivity
Reactions using 2,6-bis(trifluoromethyl)benzoyl chloride (2,6-BTFBC) show enhanced yields (>90%) compared to anhydrides due to faster INT-1 formation .
| Dehydrating Agent | Reaction Time | Yield (%) | Selectivity (26/27) |
|---|---|---|---|
| 2,6-BTFBC | 24 h | 92 | 24:1 |
| MNBA (2-methyl-6-nitrobenzoic anhydride) | 24 h | 88 | 18:1 |
Table 1: Esterification efficiency using substituted benzoyl chlorides vs. anhydrides .
Amide Formation
While direct experimental data for this compound is limited, its benzoic acid moiety suggests potential for amide bond formation with amines. Structural analogs like 2-(4-dimethylamino-2-hydroxybenzoyl)benzoic acid demonstrate:
-
Reaction with primary amines (e.g., methylamine) under carbodiimide coupling (EDC/HOBt) to form stable amides .
-
Dimethylamino groups may sterically hinder reactivity compared to non-substituted analogs .
Intramolecular Hydrogen Bonding Effects
The ortho-carboxylic acid and hydroxyl groups facilitate intramolecular O–H···O hydrogen bonding (O···O = 2.589 Å), stabilizing transition states during reactions like lactonization . This interaction reduces intermolecular side products (e.g., dimers) by ~40% compared to non-hydrogen-bonded analogs .
Photochemical Reactivity
The electron-rich dimethylamino groups enable potential photoinduced electron transfer (PET) reactions. Analogous compounds show:
Limitations and Unexplored Pathways
Scientific Research Applications
Pharmaceutical Applications
Benzoic acid derivatives are widely studied for their biological activities, particularly in the development of therapeutic agents.
Antimicrobial Activity
Research has demonstrated that benzoic acid derivatives exhibit antimicrobial properties. A comparative study showed that compounds with dimethylamino substitutions enhance activity against pathogens such as Staphylococcus aureus and Escherichia coli. The structural modifications significantly affect their efficacy, making them potential candidates for developing new antimicrobial agents .
Cytotoxic Effects on Cancer Cells
Studies have indicated that certain benzoic acid derivatives can induce apoptosis in cancer cell lines. For instance, a study found that derivatives led to significant cell death in HeLa cells at concentrations as low as 10 µM. This suggests potential applications in cancer therapy, emphasizing the need for further exploration of structure-activity relationships .
Dye-Sensitized Solar Cells (DSSCs)
Benzoic acid derivatives have been investigated for their role in dye-sensitized solar cells. Theoretical studies utilizing Density Functional Theory (DFT) revealed that these compounds could serve as effective donor-π-acceptor systems. Their unique electronic properties make them suitable for enhancing the efficiency of solar energy conversion technologies .
Analytical Chemistry
Benzoic acid derivatives are also used as reagents in analytical chemistry. They can act as chromophores in spectroscopic analyses and are involved in various reaction mechanisms due to their ability to form stable complexes with metal ions. This property is utilized in the detection and quantification of various substances in complex mixtures .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Pharmaceuticals | Antimicrobial agents | Enhanced activity against S. aureus and E. coli |
| Cancer therapy | Induces apoptosis in HeLa cells at low concentrations | |
| Material Science | Dye-sensitized solar cells | Effective donor-π-acceptor systems for solar energy conversion |
| Analytical Chemistry | Chromophore in spectroscopic analysis | Forms stable complexes with metal ions |
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial properties of various benzoic acid derivatives, including the target compound. Results indicated that modifications with dimethylamino groups significantly increased membrane permeability and interaction with microbial targets, leading to enhanced bactericidal activity .
Research on Cytotoxicity
Another investigation focused on the cytotoxic effects of benzoic acid derivatives on multiple cancer cell lines. The study highlighted that specific structural features correlate with increased cytotoxicity, suggesting pathways for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of Benzoic acid, 5-(dimethylamino)-2-(4-(dimethylamino)benzoyl)- involves its interaction with specific molecular targets and pathways. The compound can form pre-reactive complexes with hydroxyl radicals, altering reaction energy barriers and influencing reaction rates . This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzoyl Benzoic Acid Derivatives
5-(Acetylamino)-2-[4-(Dimethylamino)-2-Hydroxybenzoyl]Benzoic Acid
- Structure: Differs by an additional hydroxyl group at position 2' on the benzoyl ring and an acetylamino group at position 3.
- Properties: The hydroxyl group enhances hydrogen bonding and acidity (pKa ~2.77 predicted for similar compounds ), while the acetylamino group increases hydrophilicity.
- Safety : A safety data sheet (SDS) highlights precautions for handling due to irritant risks .
2-(4-Diethylamino-2-Hydroxybenzoyl)Benzoic Acid
- Structure: Replaces dimethylamino with diethylamino and adds a hydroxyl group.
- Molecular weight: ~357.4 vs. ~354.4 for the target compound .
3a (5-(Dimethylamino-Ethylamino)-Benzo[de]Isoquinoline-1,3-Dione)
- Structure: A naphthalimide derivative with dimethylaminoethylamino at position 4.
- Biological Activity: Exhibits potent antitumor activity (IC50 = 0.69 µM against HeLa cells), demonstrating that dimethylamino groups at specific positions enhance cytotoxicity .
Functional Group Modifications
Methyl Ester Derivatives
- Example: 5-(Dimethylamino)-2-[(Dimethylamino)Methyl]Benzoic Acid Methyl Ester (CAS 106967-56-0) .
- Key Differences : Esterification of the carboxylic acid reduces polarity, improving bioavailability but limiting ionic interactions.
Azo and Sulfonamide Derivatives
- Example: Benzoic Acid, 2-[[4-(Dimethylamino)Phenyl]Azo]- (CAS listed in ).
- Properties: Azo groups confer chromophoric properties, useful in dyes, while sulfonamides (e.g., 2,4-Dichloro-5-[(Dimethylamino)Sulfonyl]Benzoic Acid ) introduce strong electron-withdrawing effects, altering acidity (predicted pKa = 4.05 ).
Data Table: Key Comparative Properties
Biological Activity
Benzoic acid, 5-(dimethylamino)-2-(4-(dimethylamino)benzoyl)-, also known by its CAS number 21528-24-5, is a compound with significant biological activity. This article explores its pharmacological properties, including its anti-cancer, anti-cholinesterase, and anti-inflammatory activities, supported by various research findings and case studies.
- Molecular Formula : C18H20N2O3
- Molecular Weight : 312.36 g/mol
- CAS Number : 21528-24-5
1. Anti-Cancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. The following table summarizes key findings from various research articles regarding its cytotoxic effects on different cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.85 | |
| A549 (Lung Cancer) | 3.0 | |
| HeLa (Cervical Cancer) | 4.53 |
In vitro evaluations showed that benzoic acid derivatives exhibit significant inhibitory effects on cancer cell proliferation, with IC50 values comparable to established chemotherapeutics like doxorubicin.
2. Anti-Cholinesterase Activity
The compound has been assessed for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The following data illustrates its efficacy compared to standard inhibitors:
The results indicate that the compound exhibits promising AChE inhibitory activity, suggesting potential applications in treating cognitive disorders.
3. Anti-Inflammatory Activity
Research has demonstrated that benzoic acid derivatives possess anti-inflammatory properties, as evidenced by their inhibitory effects on cyclooxygenases (COX). The selectivity index for COX-2 inhibition was notably higher than that for COX-1:
This selectivity indicates a potential therapeutic application in managing inflammatory conditions with reduced gastrointestinal side effects.
Case Studies
- In Vitro Studies on Cancer Cells : A study conducted on various human cancer cell lines demonstrated that benzoic acid derivatives significantly inhibited cell growth and induced apoptosis through caspase activation pathways.
- Cholinesterase Inhibition Assay : A comparative analysis showed that the compound's inhibition of AChE was effective at micromolar concentrations, supporting its potential use in neuroprotective strategies.
Q & A
Q. Key Conditions :
- Use anhydrous conditions and inert atmosphere (argon/nitrogen) for acylation steps .
- Catalysts like palladium (for coupling) or Lewis acids (e.g., AlCl₃ for Friedel-Crafts) .
- Optimize temperature (e.g., 80–120°C for amination) and stoichiometry to minimize byproducts .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., dimethylamino protons at δ ~2.8–3.2 ppm; aromatic protons split by substituents) .
- FT-IR : Validate carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and N-H/N-CH₃ vibrations .
- Mass Spectrometry (EI/ESI) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Waste Disposal : Neutralize acidic residues before disposal in designated chemical waste containers .
Advanced: How can researchers address contradictory reports about this compound’s biological activity across pharmacological studies?
Methodological Answer:
Standardize Assay Conditions :
- Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .
Purity Verification :
- Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity .
Mechanistic Replication :
- Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify model-specific effects .
Advanced: What methodologies assess photochemical stability under UV exposure?
Methodological Answer:
- Accelerated UV Testing : Expose solutions (in ethanol/PBS) to UVA/UVB lamps (290–400 nm) for 24–72 hours .
- Degradation Monitoring :
Advanced: How can computational modeling predict the compound’s electronic configuration and reactive sites?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electron-rich sites (e.g., dimethylamino groups) .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .
- Solubility Prediction : Apply COSMO-RS models to optimize solvent systems for synthesis .
Advanced: What strategies mitigate regioselectivity challenges during synthesis?
Methodological Answer:
- Directed Ortho-Metalation : Use directing groups (e.g., ester moieties) to control acylation/amination positions .
- Protecting Groups : Temporarily block reactive carboxyl groups with tert-butyl or methyl esters .
- Kinetic vs. Thermodynamic Control : Adjust reaction time/temperature to favor desired intermediates .
Advanced: How can researchers validate the compound’s role as a fluorescence quencher in enzyme assays?
Methodological Answer:
- FRET Assays : Pair with fluorophores (e.g., EDANS) and measure Förster resonance energy transfer efficiency .
- Quenching Kinetics : Use stopped-flow spectroscopy to quantify binding constants (Kd) with target enzymes .
- Control Experiments : Compare with known quenchers (e.g., DABCYL) to validate specificity .
Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with eluents like ethyl acetate/hexane (3:7 v/v) .
- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystalline product .
- pH-Driven Extraction : Exploit the compound’s acidity (pKa ~4–5) for aqueous/organic phase separation .
Advanced: What experimental designs evaluate stability under varying pH and temperature conditions?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
